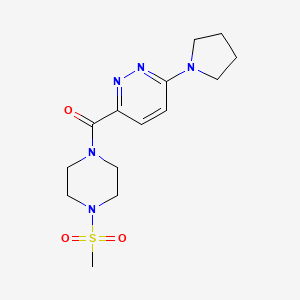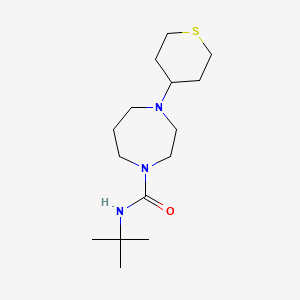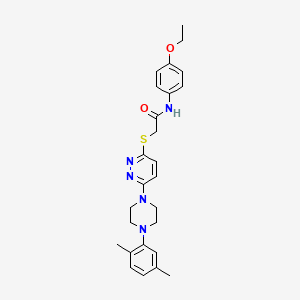
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and sulfur atoms in its structure. It is used in the synthesis of various organic compounds and has been studied for its potential medicinal properties.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to act by reducing the production of certain inflammatory mediators in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines. The compound has also been found to exhibit significant anti-inflammatory activity by reducing the production of certain inflammatory mediators in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments include its high potency and selectivity towards cancer cells. The compound has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for research on 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Optimization of the synthesis method to improve the yield and reduce the cost of the compound.
3. Studies on the potential use of the compound in combination with other anticancer agents.
4. Studies on the potential use of the compound in the treatment of other diseases, such as inflammatory disorders.
5. Studies on the potential use of the compound in drug delivery systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and anti-inflammatory therapy, make it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-aminobenzothiazole with 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by varying the reaction parameters.
Applications De Recherche Scientifique
2,1,3-Benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against various cancer cell lines. The compound has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit significant anti-inflammatory activity.
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(10-3-4-12-13(7-10)16-20-15-12)18-8-11(9-18)17-5-1-2-6-17/h3-4,7,11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPCIFNOLGMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)



![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine](/img/structure/B2651768.png)

![2-[(4-chlorophenyl)formamido]-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2651770.png)
![N-{[5-(butylsulfanyl)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2651771.png)
